2,5-Dichlorobenzene-1,4-diamine

Übersicht

Beschreibung

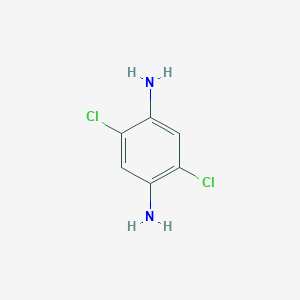

2,5-Dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of benzene, where two chlorine atoms and two amino groups are substituted at the 2,5 and 1,4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and polymer production .

Vorbereitungsmethoden

2,5-Dichlorobenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the following steps :

Benzoylation: 2,5-Dichloroaniline is subjected to benzoylation.

Nitration: The benzoylated product undergoes nitration using a mixed acid.

Hydrolysis: The nitrated compound is then hydrolyzed in an acidic medium.

Reduction: Finally, the hydrolyzed product is reduced using iron powder to yield this compound.

Analyse Chemischer Reaktionen

2,5-Dichlorobenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form different amines.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Dye Production

DCD is primarily used as an intermediate in the synthesis of dyes and pigments. It plays a crucial role in producing high-grade azo dyes, which are widely utilized in textile and printing industries. For instance, it is a key precursor for synthesizing Yellow 6G, a high-performance dye used in inkjet printing . The synthesis involves coupling DCD with diazonium salts to form azo compounds that impart color.

Polymer Manufacturing

DCD is also significant in the production of polymers. It is utilized to synthesize polyimides and polyamides, which are essential for aerospace applications due to their thermal stability and mechanical properties. The compound's ability to form rigid structures makes it suitable for high-performance fibers and composite materials .

Material Science

High-Performance Materials

In the realm of material science, DCD is employed in the development of high-performance resins and composites. Its incorporation into polymer matrices enhances the thermal and mechanical properties of the resulting materials, making them suitable for demanding applications such as aerospace components and automotive parts .

Case Studies

Case Study 1: Inkjet Printing Dyes

A study highlighted the effectiveness of DCD in synthesizing Yellow 6G dye through a multi-step process involving azo coupling reactions. The resulting dye exhibited excellent colorfastness and stability under various environmental conditions, demonstrating DCD's utility in producing reliable printing inks .

Case Study 2: Aerospace Composites

Research conducted on the incorporation of DCD-derived polyimides into aerospace composites showed significant improvements in thermal resistance and mechanical strength. These composites were subjected to rigorous testing under high-temperature conditions, confirming their suitability for aerospace applications .

Toxicological Considerations

While DCD has numerous industrial applications, it is essential to consider its toxicological profile. According to the Agency for Toxic Substances and Disease Registry (ATSDR), exposure to dichlorobenzenes can lead to adverse health effects; therefore, appropriate safety measures should be implemented during handling and processing .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Dye Production | Intermediate for azo dyes (e.g., Yellow 6G) | High colorfastness |

| Polymer Manufacturing | Synthesis of polyimides and polyamides | Enhanced thermal/mechanical properties |

| Material Science | Development of high-performance resins/composites | Suitable for aerospace/automotive |

Wirkmechanismus

The mechanism of action of 2,5-Dichlorobenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

2,5-Dichlorobenzene-1,4-diamine can be compared with other similar compounds such as:

- 2-Chlorobenzene-1,4-diamine

- 2-Chloro-5-methylbenzene-1,4-diamine

- 4,5-Dichloro-1,2-benzenediamine

These compounds share structural similarities but differ in their chemical properties and applications. For instance, this compound is unique due to its specific substitution pattern, which influences its reactivity and suitability for certain applications .

Biologische Aktivität

Overview

2,5-Dichlorobenzene-1,4-diamine (C6H6Cl2N2) is an organic compound characterized by the presence of two chlorine atoms and two amino groups at specific positions on a benzene ring. This compound is recognized for its diverse applications in organic synthesis, dye manufacturing, and polymer production. Its biological activity has garnered attention due to its potential implications in pharmacology and toxicology.

- Molecular Formula : C6H6Cl2N2

- Molecular Weight : 189.03 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily linked to its role as an intermediate in various chemical reactions. It is synthesized from 2,5-dichloroaniline through acetylation and hydrolysis processes. The compound can undergo oxidation to form quinones, which are known to interact with biological macromolecules.

Toxicological Profile

Research indicates that this compound exhibits toxicity under certain conditions:

- Skin Sensitization : Similar to its structural analogs, it has been associated with allergic reactions and skin sensitization. Studies have shown that this compound can covalently bind to nucleophilic residues in proteins, leading to sensitization responses in human epidermal models .

- Carcinogenic Potential : Although not classified as a genotoxic agent, there are concerns regarding its carcinogenic potential based on animal studies indicating liver tumors upon exposure .

Pharmacological Applications

Recent studies have explored the potential pharmacological applications of this compound:

- Azo Dye Synthesis : It serves as a precursor for azo dyes, which have applications in textiles and biological staining.

- Electrochemical Properties : The compound has demonstrated interesting electrochemical behavior, undergoing anodic oxidation which may have implications for its use in organic electronics.

Case Study 1: Skin Reactivity

A study investigated the reactivity of this compound in reconstructed human epidermis (RHE). The findings revealed that the compound's electrophilic nature allows it to react with nucleophilic amino acids in skin proteins. The study utilized high-resolution magic angle spinning (HRMAS) NMR techniques to monitor these interactions over time .

Case Study 2: Environmental Impact Assessment

An environmental risk assessment evaluated the implications of using 1,4-dichlorobenzene derivatives like this compound. The report highlighted concerns regarding consumer exposure to these compounds through household products and their potential long-term health effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,5-dichlorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYVHDDEMLNVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066557 | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Powder; [MSDSonline] | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE PRISMS | |

CAS No. |

20103-09-7 | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20103-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CCW77BAXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2,5-Dichloro-1,4-phenylenediamine in materials science?

A: 2,5-Dichloro-1,4-phenylenediamine is a valuable monomer in the synthesis of conjugated polymers, specifically polyazomethines. [] These polymers exhibit interesting electrical conductivity properties and have potential applications in organic electronics and optoelectronics.

Q2: Can you elaborate on the electrochemical behavior of 2,5-Dichloro-1,4-phenylenediamine?

A: Research indicates that 2,5-Dichloro-1,4-phenylenediamine undergoes electrochemical degradation via anodic oxidation. [] This process follows first-order kinetics and is influenced by factors like current density, pH, and initial concentration. Degradation byproducts include ammonium (NH4+) and chloride (Cl-) ions.

Q3: How is 2,5-Dichloro-1,4-phenylenediamine utilized in the synthesis of heterocyclic compounds?

A: 2,5-Dichloro-1,4-phenylenediamine serves as a starting material for creating nitrogen-containing heterocycles like 1,5-diaza-s-indacenes. [] This synthesis involves a two-step process: a palladium-catalyzed Larock cyclization with diarylacethylenes followed by hydrogen abstraction. The resulting 1,5-diaza-s-indacenes display antiaromaticity and possess electron-accepting properties due to the presence of imine nitrogen atoms.

Q4: What are the environmental considerations associated with 2,5-Dichloro-1,4-phenylenediamine?

A: While the provided research doesn't directly address the environmental impact, it highlights the importance of cleaner production methods. [] The use of a recovery circulation technology for steam distillation during the synthesis of 2,5-Dichloro-1,4-phenylenediamine minimizes waste and allows for the recycling of aniline, contributing to a more environmentally friendly process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.